molecular formula C12H18FNO3S B4493675 5-FLUORO-2-METHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4493675
M. Wt: 275.34 g/mol
InChI Key: GODOXEZFCFTCOW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of the fluorine and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Replacement of the fluorine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of 5-hydroxy-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide.

    Reduction: Formation of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonic acid.

    Substitution: Formation of 5-chloro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide.

Scientific Research Applications

5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzenesulfonamide: Lacks the pentan-3-yl group.

    2-Methoxy-N-(pentan-3-yl)benzenesulfonamide: Lacks the fluorine atom.

    5-Fluoro-N-(pentan-3-yl)benzenesulfonamide: Lacks the methoxy group.

Uniqueness

5-Fluoro-2-methoxy-N-(pentan-3-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, methoxy group, and pentan-3-yl substituent can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-pentan-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3S/c1-4-10(5-2)14-18(15,16)12-8-9(13)6-7-11(12)17-3/h6-8,10,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODOXEZFCFTCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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